molecular formula C8H7NO5 B13586350 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13586350
M. Wt: 197.14 g/mol
InChI Key: KPGKZNAKLSPNTG-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of nitrofurans, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid typically involves the nitration of furan derivatives followed by cyclopropanation and carboxylation. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo cyclopropanation using diazomethane or similar reagents, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of Lewis acids.

Major Products Formed

    Oxidation: Various nitrofuran derivatives with different oxidation states.

    Reduction: Amino-substituted cyclopropane carboxylic acids.

    Substitution: Halogenated or alkylated nitrofuran derivatives.

Scientific Research Applications

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid involves the interaction of the nitrofuran moiety with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes, leading to antimicrobial effects . The cyclopropane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-carboxylic acid: Similar structure but lacks the cyclopropane ring.

    2-(5-Nitrofuran-2-yl)acetic acid: Similar structure but has an acetic acid group instead of a cyclopropane carboxylic acid group.

    2-(5-Nitrofuran-2-yl)propanoic acid: Similar structure but has a propanoic acid group.

Uniqueness

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which can impart different steric and electronic properties compared to other nitrofuran derivatives

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11)

InChI Key

KPGKZNAKLSPNTG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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